molecular formula C12H12ClNO2 B12883233 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- CAS No. 81718-70-9

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl-

Katalognummer: B12883233
CAS-Nummer: 81718-70-9
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: CWTLMJCGGPCOLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Analyse Chemischer Reaktionen

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be compared with other similar compounds, such as 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- . While both compounds share a similar core structure, the position of the chlorine atom differentiates them. This difference in structure can lead to variations in their chemical properties, reactivity, and biological activities .

Conclusion

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine

Eigenschaften

CAS-Nummer

81718-70-9

Molekularformel

C12H12ClNO2

Molekulargewicht

237.68 g/mol

IUPAC-Name

6-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H12ClNO2/c1-7-9-5-4-8(13)6-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3

InChI-Schlüssel

CWTLMJCGGPCOLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.